2,2-Difluorocyclopropanol

Description

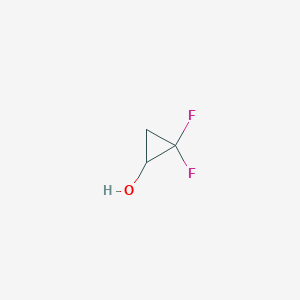

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-3(5)1-2(3)6/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNZWRRCPMSBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811431-40-0 | |

| Record name | 2,2-Difluorocyclopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluorocyclopropanol and Its Derivatives

Difluorocarbene Addition Reactions for the Construction of the 2,2-Difluorocyclopropane Moiety

The [2+1] cycloaddition of difluorocarbene (:CF₂) to alkenes is the most direct and widely utilized method for constructing the 2,2-difluorocyclopropane core. The efficiency and applicability of this method are highly dependent on the choice of the difluorocarbene precursor.

Generation of Difluorocarbene from Precursors

Several reagents have been developed for the in situ generation of difluorocarbene under various reaction conditions. Key precursors include organosilicon reagents, organomercurials, and halodifluoroacetates.

(CF₃)₂Hg/NaI: Bis(trifluoromethyl)mercury, ((CF₃)₂Hg), is a highly effective precursor for difluorocarbene. In the presence of sodium iodide, it smoothly generates difluorocarbene under mild conditions. Phenyl(trifluoromethyl)mercury (PhHgCF₃) is a stable, crystalline solid that also releases difluorocarbene in the presence of NaI at elevated temperatures (80-85 °C) in benzene (B151609), providing high yields of gem-difluorocyclopropanes enamine.net. This reagent is known for its stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane (B1198618) product enamine.net. However, the high toxicity of mercury compounds limits its widespread use.

BrCF₂CO₂Na: Sodium bromodifluoroacetate (BrCF₂CO₂Na) is an effective difluorocarbene source that operates via thermal decarboxylation researchgate.netnih.gov. Compared to its chloro-analogue, it allows for reactions to be conducted at lower temperatures and with smaller amounts of the reagent researchgate.netnih.gov. This precursor is particularly advantageous for the synthesis of thermally sensitive compounds, such as 1,1-difluoro-2-siloxycyclopropanes. The thermal decomposition of alkali metal salts of halodifluoroacetic acids involves the formation of carbon dioxide, carbon monoxide, and the corresponding alkali metal halide nih.govlibretexts.orgscilit.com.

| Precursor | Activator/Conditions | Advantages | Disadvantages |

| TMSCF₃ | NaI (catalytic) | Relatively safe, suitable for less reactive alkenes | Requires excess reagent |

| (CF₃)₂Hg / PhHgCF₃ | NaI, Heat | High yields, stereospecific | High toxicity of mercury |

| BrCF₂CO₂Na | Heat (Thermal Decarboxylation) | Milder conditions than ClCF₂CO₂Na, good for thermally sensitive substrates | Requires elevated temperatures |

Stereochemical Control in Carbene Additions

The stereochemical outcome of difluorocyclopropanation is a critical aspect, particularly in the synthesis of chiral molecules. The reaction is generally stereospecific, meaning the relative stereochemistry of the substituents on the alkene is retained in the cyclopropane product enamine.netmasterorganicchemistry.com.

For the synthesis of chiral 2,2-difluorocyclopropanols, the diastereoselective cyclopropanation of chiral allylic alcohols is a key strategy. The hydroxyl group can direct the approach of the carbene, leading to the preferential formation of one diastereomer. High diastereoselectivities have been achieved in the zinc-mediated fluorocyclopropanation of chiral secondary allylic alcohols nih.gov.

Furthermore, asymmetric catalysis provides a powerful tool for the enantioselective synthesis of difluorocyclopropanes from prochiral alkenes. Chiral rhodium and copper catalysts have been successfully employed in asymmetric [2+1] cycloaddition reactions of difluoroalkyl-substituted carbenes and diazo compounds with alkenes, affording chiral difluoroalkyl-substituted cyclopropanes in high yields and with excellent enantioselectivity nih.govnih.govmdpi.comresearchgate.netresearchgate.net.

| Alkene Type | Method | Stereochemical Outcome |

| cis- or trans-Alkenes | General Difluorocyclopropanation | Stereospecific (retention of alkene geometry) enamine.netmasterorganicchemistry.com |

| Chiral Allylic Alcohols | Zinc-mediated Fluorocyclopropanation | High Diastereoselectivity nih.gov |

| Prochiral Alkenes | Asymmetric Catalysis (e.g., Rh, Cu) | High Enantioselectivity nih.govnih.govmdpi.comresearchgate.netresearchgate.net |

Substrate Scope and Limitations in Difluorocyclopropanation

| Alkene Substrate | Precursor/Conditions | Yield | Reference |

| Styrene | TMSCF₃/NaI | High | beilstein-journals.org |

| 1-Octene | TMSCF₃/NaI | High | beilstein-journals.org |

| Cyclohexene | PhHgCF₃/NaI | 85% | enamine.net |

| Butyl Acrylate (Electron-deficient) | FSO₂CF₂COOSiMe₃ (TFDA) | Good | beilstein-journals.org |

| Various α,β-unsaturated esters | TMSCF₃/NaI (slow addition) | 36-79% (two steps) | enamine.net |

Transition Metal-Catalyzed Syntheses of 2,2-Difluorocyclopropanol Analogues

Transition metal catalysis offers alternative and powerful strategies for the synthesis of this compound analogues, often proceeding through ring-opening reactions of readily available gem-difluorocyclopropanes.

Palladium-Catalyzed Approaches for Fluorinated Cyclopropanes

Palladium catalysis is widely employed for the functionalization of gem-difluorocyclopropanes. The reaction typically involves the oxidative addition of a C-C bond of the cyclopropane ring to a Pd(0) center, followed by β-fluoride elimination to generate a 2-fluoroallylpalladium intermediate. This intermediate can then be trapped by various nucleophiles to afford a diverse range of 2-fluoroallylic compounds, which are valuable analogues of 2,2-difluorocyclopropanols acs.orgacs.orgnih.govresearchgate.net. For instance, the Pd-catalyzed ring-opening coupling of gem-difluorocyclopropanes with water, mediated by CO₂, provides a direct route to fluorinated cinnamyl alcohols .

| Nucleophile | Product | Reference |

| Water (H₂O) | 2-Fluoroallylic alcohol | |

| Arylsulfinates | 2-Fluoroallylic sulfone | acs.orgacs.org |

| Polyfluoroarenes | 2-Fluoroallylic polyfluoroarene | acs.org |

| gem-Diborylalkanes | 2-Fluoroallylic gem-diboronic ester | nih.govresearchgate.net |

Copper-Catalyzed Cyclopropanations

Copper catalysis has emerged as a versatile tool in cyclopropanation reactions, including those for the synthesis of fluorinated cyclopropanes. Chiral copper complexes have been successfully utilized in the enantioselective cyclopropanation of alkenes with diazo compounds to produce chiral cyclopropane derivatives nih.gov. Specifically, copper(I)-bisoxazoline complexes can catalyze the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane to yield versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol nih.gov. While not directly producing 2,2-difluorocyclopropanols, these methods provide access to highly functionalized and chiral fluorinated cyclopropane building blocks that can be further elaborated. Copper-catalyzed approaches also extend to the synthesis of cyclopropane-containing organoboron compounds using CO as a C1 source .

| Reaction Type | Catalyst System | Product | Stereocontrol | Reference |

| Enantioselective Cyclopropanation | Chiral bi-side arm bisoxazoline-copper(I) complex | Chiral 1,1-cyclopropane diesters | 90-95% ee | nih.gov |

| Enantioselective Cyclopropanation | Cu(I)-tBuBOX | 2-Substituted-3-(trifluoromethyl)cyclopropylboronates | High dr and er | nih.gov |

| 1,2-Borocyclopropanation | Copper catalyst with CO | β-Boryl cyclopropanes | N/A |

Biocatalytic Strategies for Enantiopure this compound Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the preparation of enantiopure compounds. The use of enzymes can lead to high enantioselectivity under mild reaction conditions, often without the need for protecting groups.

Lipases are a versatile class of enzymes that are widely used in organic synthesis for the resolution of racemates and the desymmetrization of prochiral compounds. mdpi.comnih.gov In the context of 2,2-difluorocyclopropane derivatives, lipase-catalyzed desymmetrization has been successfully employed to access enantiopure building blocks. elsevierpure.com

A key example is the synthesis of (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid, where the core stereochemistry was established through lipase-catalyzed desymmetrization of both a prochiral diol and a prochiral diacetate. elsevierpure.com The asymmetric transesterification of the prochiral diol and the deacetylation of the prochiral diacetate, catalyzed by different lipases, yielded the corresponding chiral monoacetates with high enantioselectivity. nih.gov Specifically, the transesterification using lipase PS in benzene afforded the (R)-monoacetate in 96.5% yield and 91.3% ee, while the deacetylation with Amano PS lipase in acetone gave the (S)-monoacetate in 86.2% yield and 91.7% ee. nih.gov

Another instance is the enzymatic resolution of the prochiral diacetate of cis-1,2-bis-(hydroxymethyl)-3,3-difluorocyclopropane. nih.gov This reaction, catalyzed by Alcaligenes sp. lipase, resulted in the formation of the corresponding monoacetate with an enantiomeric excess greater than 99%. nih.gov

| Enzyme | Substrate | Reaction Type | Product | Yield | Enantiomeric Excess (ee) |

| Lipase PS | Prochiral diol | Transesterification | (R)-monoacetate | 96.5% | 91.3% |

| Amano PS lipase | Prochiral diacetate | Deacetylation | (S)-monoacetate | 86.2% | 91.7% |

| Alcaligenes sp. lipase | cis-1,2-bis-(acetoxymethyl)-3,3-difluorocyclopropane | Hydrolysis | Chiral monoacetate | - | >99% |

The field of enzyme engineering has made significant strides in creating biocatalysts for reactions not found in nature. tudelft.nlchemistryworld.com Directed evolution and rational design have been used to develop enzymes, particularly heme proteins, capable of catalyzing stereoselective cyclopropanation reactions. chemrxiv.orgresearchgate.net These engineered enzymes can provide access to all four stereoisomers of a cyclopropane product with high diastereo- and enantioselectivity. chemrxiv.org

By screening a diverse range of native and engineered heme proteins, researchers have identified variants that can catalyze the cyclopropanation of unactivated alkenes. chemrxiv.org Through just a few rounds of site-saturation mutagenesis, the activity and stereoselectivity of these enzymes can be significantly enhanced. chemrxiv.org This approach has yielded enzymes that can produce cyclopropanes with up to 5,400 total turnovers and 98% enantiomeric excess. chemrxiv.org These biocatalysts function effectively in whole E. coli cells under mild, aqueous conditions. chemrxiv.org

While the direct application of these engineered enzyme systems to the synthesis of this compound has not been extensively reported, their proven ability to catalyze the cyclopropanation of various alkenes, including electron-deficient ones, suggests their potential for the synthesis of fluorinated cyclopropanes. chemrxiv.org The development of engineered enzymes for the stereoselective cyclopropanation of difluoroalkenes represents a promising future direction for the synthesis of chiral 2,2-difluorocyclopropane derivatives.

| Enzyme Type | Reaction | Substrates | Key Advantage |

| Engineered Heme Proteins (e.g., globins, cytochromes P450) | Stereodivergent cyclopropanation | Unactivated and electron-deficient alkenes, diazo esters | Access to all four stereoisomers of the cyclopropane product with high selectivity. chemrxiv.org |

Alternative and Emerging Synthetic Routes to this compound Core Structures

[1+2] Cycloaddition reactions are a fundamental method for the construction of cyclopropane rings. The reaction of a carbene or carbenoid with an alkene is a classic example of this type of transformation. In the context of difluorocyclopropanes, the generation and reaction of difluorocarbene is a common strategy. nih.gov

A recent and notable development is the use of visible-light-mediated [1+2] cycloaddition of diazo esters with gem-difluoroalkenes. nih.govtaylorfrancis.com This method provides an efficient route to 1,1-difluorocyclopropanes under mild reaction conditions. nih.govtaylorfrancis.com The reaction is tolerant of a wide range of substrates and exhibits excellent diastereoselectivity, often greater than 20:1. nih.govtaylorfrancis.com This approach is operationally simple and has been demonstrated with a large number of examples. nih.govtaylorfrancis.com

The electronic nature of the substituents on the cyclopropane ring can influence its reactivity. For instance, gem-difluorocyclopropane diesters can act as donor-acceptor cyclopropanes, where the gem-difluoro group functions as an unconventional donor. These compounds can participate in [3+2]-cycloadditions with aldehydes and ketones to form densely functionalized gem-difluorotetrahydrofurans. This reactivity highlights the unique chemical properties imparted by the difluoromethylene group on the cyclopropane ring.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| [1+2] Cycloaddition | Aryl diazo ester | gem-Difluoroalkene | Visible light | 1,1-Difluorocyclopropane |

| [3+2] Cycloaddition | gem-Difluorocyclopropane diester | Aldehyde or ketone | Lewis acid (e.g., AlCl₃) | gem-Difluorotetrahydrofuran |

Functionalization of Existing Fluorinated Cyclopropane Scaffolds

The synthesis of this compound and its derivatives can be achieved through the strategic functionalization of pre-existing gem-difluorocyclopropane (gem-F₂CP) scaffolds. These scaffolds are versatile building blocks in organofluorine chemistry, primarily utilized in ring-opening functionalization reactions. acs.org Transition-metal catalysis has been a prominent strategy, often leading to the formation of monofluorinated alkenes through the cleavage of a single C-F bond.

A significant advancement in this area is the development of palladium-catalyzed reactions that enable the introduction of oxygen-containing functionalities. For instance, a CO₂-mediated hydroxylation of gem-difluorocyclopropanes has been reported to yield fluorinated cinnamyl alcohols. This reaction proceeds under palladium catalysis in the presence of water, providing a direct route to hydroxylated products. However, this method showed limitations with alkyl-substituted gem-difluorocyclopropanes, which may be due to difficulties in the ring-opening step.

Another powerful approach involves ligand-controlled regioselective and chemodivergent defluorinative functionalization. A synergistic strategy using a palladium catalyst and an N-heterocyclic carbene (NHC) ligand allows for the C–F bond functionalization of gem-difluorocyclopropanes with simple ketones. rsc.org By selecting the appropriate ligand, it is possible to control the reaction pathway. For example, a bulky IHept ligand can achieve excellent branched regioselective mono-defluorinative alkylation, while the sterically less hindered SIPr ligand can act as a bifunctional ligand, facilitating both C(sp³)–F cleavage and further manipulation of the newly formed C(sp²)–F bond. rsc.org This methodology allows for the creation of mono-fluorinated terminal alkenes or furans from the same starting materials. rsc.org

Furthermore, palladium catalysis has been employed for the cross-coupling of gem-difluorocyclopropanes with various partners, including indoles and P(O)H compounds, expanding the range of accessible functionalized fluorinated structures. These methods typically result in linear-selective fluoroallyl products. The functionalization is not limited to carbon-heteroatom bond formation; radical cascade cyclizations, such as the [3+2]-cyclization with alkenes initiated by photoredox catalysis, can produce gem-difluorocyclopentanes.

The table below summarizes selected methods for the functionalization of gem-difluorocyclopropane scaffolds.

Table 1: Selected Methods for Functionalization of gem-Difluorocyclopropanes

| Catalyst/Reagent | Nucleophile/Substrate | Product Type | Key Features |

|---|---|---|---|

| Palladium Catalyst / H₂O | CO₂ | Fluorinated Cinnamyl Alcohols | Direct hydroxylation; moderate to high yields. |

| Pd/NHC Ligand (IHept or SIPr) | Simple Ketones | Mono-fluorinated Terminal Alkenes or Furans | Ligand-controlled regio- and chemoselectivity. rsc.org |

| Palladium Catalyst | Indoles | Linear Fluoroallyl Products | Base-free conditions; high yields. |

| Palladium Catalyst | P(O)H Compounds | Phosphonylated Fluoroalkenes | Late-stage modification of complex molecules. |

Photochemical and Electrochemical Approaches for Fluorinated Cyclopropanes

Photochemical and electrochemical methods offer mild and efficient alternatives for the synthesis and functionalization of fluorinated cyclopropanes. These approaches often rely on the generation of radical intermediates, enabling unique reaction pathways. acs.orgacs.org

Photochemical Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for activating the strong C-C bonds of gem-difluorocyclopropanes (gem-F₂CPs). acs.org This strategy typically involves the single-electron oxidation of the substrate to form a cyclopropane radical cation, which then undergoes ring-opening and subsequent functionalization. acs.orgacs.org This approach has been successfully applied to achieve 1,3-difunctionalizations. acs.org

Specific examples of photoredox-catalyzed reactions include:

1,3-Alkoxypyridylation: The ring-opening of gem-F₂CPs using 4-cyanopyridines and alcohols can be achieved under photoredox catalysis. This reaction exhibits high regioselectivity under mild conditions and is scalable. acs.orgacs.org

Dioxygenation: A photoredox-catalyzed reaction of gem-difluorocyclopropanes with alcohols can yield α,α-difluorinated-1,3-diethers. This method is notable for retaining both fluorine atoms from the cyclopropane ring. researchgate.net

Synthesis of α-Difluoromethylene Ethers: Visible-light promotion can induce a hyperconjugative ring-opening of gem-F₂CPs to synthesize α-difluoromethylene ethers.

Beyond functionalizing existing rings, photochemical methods can also be used to construct the fluorinated cyclopropane motif itself. One novel strategy involves a photocatalytic olefin difluoromethylation coupled with a nickel-catalyzed intramolecular cross-electrophile coupling reaction. thieme.de This method provides a convenient route to the fluorinated cyclopropane core. thieme.de Furthermore, photocatalysis can be used to generate triplet carbene intermediates from diazoalkanes, which can participate in cyclopropanation reactions, although this can sometimes be an undesired side reaction in olefination processes. nih.gov

Electrochemical Approaches

Electrochemical synthesis is considered a green and sustainable chemical method as it often avoids the use of hazardous reagents. acs.org While large-scale electrochemical perfluorination is well-established, selective electrochemical fluorination has been more challenging to develop. acs.org These selective methods are typically conducted in aprotic solvents containing fluoride (B91410) ions and can produce mono- and difluorinated products. acs.org

An electrochemical methodology has been developed for constructing α-CF₃-substituted carbonyl compounds, which involves the single-electron oxidation of an aryl ring to generate a radical cation. researchgate.net Although not directly forming a cyclopropane, this highlights the utility of electrochemical single-electron transfer in organofluorine chemistry. The direct electrochemical synthesis of this compound is less documented, but the principles of selective anodic fluorination could potentially be adapted for the modification of cyclopropane precursors. acs.org

The table below summarizes representative photochemical and electrochemical approaches related to fluorinated cyclopropanes.

Table 2: Photochemical and Electrochemical Approaches for Fluorinated Cyclopropanes

| Method | Catalyst/System | Substrate | Product | Key Features |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light Photocatalyst | gem-Difluorocyclopropane, Alcohol, 4-Cyanopyridine | 1,3-Alkoxypyridylated Compound | Mild conditions; high regioselectivity. acs.orgacs.org |

| Photoredox Catalysis | Visible Light Photocatalyst | gem-Difluorocyclopropane, Alcohol | α,α-Difluorinated-1,3-diether | Retains both fluorine atoms. researchgate.net |

| Photocatalysis / Ni-catalysis | Photocatalyst / Ni catalyst | Olefin | Fluorinated Cyclopropane | Tandem difluoromethylation and intramolecular coupling. thieme.de |

| Electrochemistry | Anodic Oxidation | Aryl Compound | α-CF₃-substituted Carbonyl | Exogenous metal and oxidant-free. researchgate.net |

Reactivity Profiles and Transformative Potential of 2,2 Difluorocyclopropanol and Its Analogues

Ring-Opening Reactions of the 2,2-Difluorocyclopropane System

The inherent strain of the cyclopropane (B1198618) ring, further amplified by the presence of geminal fluorine substituents, makes the 2,2-difluorocyclopropane system a versatile substrate for various ring-opening transformations. rsc.org The cleavage can occur at the bond proximal to the substituent (the C1-C2 bond) or the bond distal to it (the C2-C3 bond). The presence of the CF2 group significantly weakens the opposing distal bond, which often dictates the regioselectivity of the ring-opening process. beilstein-journals.orgnih.gov

Acid-Catalyzed Ring Opening and Regioselectivity

Acid-catalyzed reactions of 2,2-difluorocyclopropane derivatives can lead to ring-opened products through the formation of cationic intermediates. The regioselectivity of the ring-opening is highly dependent on the substrate and the reaction conditions.

For instance, the Friedel−Crafts acylation of various arenes with 2,2-difluorocyclopropanecarbonyl chloride in the presence of a Lewis acid like aluminum chloride often results in rearranged, ring-opened products. acs.org Instead of the expected aryl 2,2-difluorocyclopropyl ketones, the reaction can yield aryl 3-chloro-3,3-difluoropropyl ketones. This outcome suggests the initial formation of an acylium ion, which then undergoes a rearrangement involving ring-opening. With less reactive arenes such as benzene (B151609) and toluene, the ring-opened product is formed exclusively. However, with highly reactive substrates like thiophene, the ring-intact product is favored. acs.org

Similarly, gem-difluorocyclopropyl ketones can undergo acid-mediated ring-opening. Treatment with acids in an ionic liquid can result in the addition of HBr across the distal C-C bond, yielding 3-bromo-2,2-difluoropropyl ketones in good yields. nih.gov Lewis acid-assisted activation of a C-F bond can also trigger ring-opening by forming a fluoroallyl cation species, which is then trapped by nucleophiles like electron-rich arenes. acs.org

Table 1: Regioselectivity in Friedel-Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride

| Arene Substrate | Product Type | Selectivity (Ring-Intact : Ring-Opened) |

|---|---|---|

| Benzene | Ring-Opened | Exclusive |

| Toluene | Ring-Opened | Exclusive |

| p-Xylene | Ring-Opened | Exclusive |

Nucleophilic Ring Opening and Rearrangements

The reaction of 2,2-difluorocyclopropane systems with nucleophiles can proceed through different pathways, including addition, substitution, and ring-opening, depending on the nucleophile and substrate.

In the case of difluoro(methylene)cyclopropanes, nucleophiles such as ethanol, phenolate, or thiophenolate may simply add across the double bond without opening the cyclopropane ring. cas.cnacs.org However, stronger nucleophiles like amines can induce a more complex transformation. For example, benzylamine (B48309) reacts with difluoro(methylene)cyclopropanes to yield a monofluorinated butadiene derivative as the sole product. acs.org This process involves the nucleophilic attack of the amine followed by a rearrangement that results in the cleavage of the proximal C-C bond of the cyclopropane ring. cas.cn

Gem-difluorocyclopropyl ketones are also susceptible to nucleophilic ring-opening. Thiolate nucleophiles, for instance, can induce a regioselective distal bond cleavage. This reaction proceeds through a difluoroenolate intermediate, which can then undergo further elimination and substitution of the fluoride (B91410) ions. nih.gov

Table 2: Nucleophilic Reactions with Difluoro(methylene)cyclopropanes

| Nucleophile | Product Type | Ring Status |

|---|---|---|

| Ethanol | Addition Product | Intact |

| Phenolate | Addition Product | Intact |

| Thiophenolate | Addition Product | Intact |

| Benzylamine | Monofluorinated Butadiene | Opened |

Electrophilic Ring Opening

Electrophilic reagents, particularly halogens, can initiate the ring-opening of 2,2-difluorocyclopropanes. The reaction of difluoro(methylene)cyclopropanes with iodine (I2) or bromine (Br2) can proceed smoothly, even without a catalyst, to give ring-opened products. cas.cn The mechanism can involve the formation of a bromine radical, but an electrophilic attack is also a key pathway. acs.org This process typically leads to the cleavage of the distal bond of the cyclopropane ring. For instance, reaction with bromine can lead to the formation of a 1,3-dibromo-2-(bromodifluoromethyl)alkene derivative. cas.cn

Furthermore, silver ions (Ag+), acting as an electrophile or Lewis acid, can promote ring-opening by abstracting a fluoride ion. This triggers the cleavage of the distal C-C bond to form an intermediate allylic cation, which can then be trapped by a nucleophile in a subsequent step. nih.gov

Thermal Rearrangements

Thermal activation provides another avenue for the transformation of 2,2-difluorocyclopropane systems, particularly those bearing unsaturated substituents like a vinyl group. The presence of geminal fluorine atoms increases the ring strain by approximately 5 kcal/mol per fluorine and weakens the opposing C-C bond by 8–10 kcal/mol. nih.gov This lowers the activation energy required for thermal rearrangements compared to their non-fluorinated counterparts.

2,2-Difluoro-1-vinylcyclopropanes undergo thermal rearrangement to yield difluorinated cyclopentenes. nih.govacs.org This transformation is a type of acs.orgcas.cn sigmatropic rearrangement, known as the vinylcyclopropane (B126155) rearrangement. The reaction is highly regioselective, proceeding through the cleavage of the C1-C3 bond (distal to the CF2 group). nih.govacs.org The stereochemistry of the substituents can influence the reaction pathway; for example, the trans-isomer of ethyl 3-(2,2-difluoro-3-phenylcyclopropyl)acrylate rearranges readily, while the cis-isomer must first isomerize to the trans-isomer before the rearrangement can occur. nih.gov

Radical-Mediated Ring-Opening Processes

The weakened distal bond in the 2,2-difluorocyclopropane ring makes it susceptible to cleavage under radical conditions. cas.cn Treatment of difluoro(methylene)cyclopropanes with tributyltin hydride (n-Bu3SnH) in the presence of a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) leads to the formation of a ring-opened product. cas.cnacs.org The mechanism involves the homolytic cleavage of the distal C-C bond.

Similarly, bromine radicals, generated from the homolytic cleavage of Br2, can attack the cyclopropane system to initiate ring-opening. acs.org The involvement of radicals in this process was confirmed by experiments showing that the addition of a radical inhibitor, hydroquinone, significantly decreased the product yield. acs.org These radical processes offer a distinct pathway for functionalizing the carbon skeleton resulting from the ring cleavage. beilstein-journals.org

Functional Group Interconversions on the 2,2-Difluorocyclopropane Scaffold (Ring-Intact Transformations)

The ability to perform chemical transformations on the functional groups attached to the 2,2-difluorocyclopropane ring without disrupting the three-membered ring is essential for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Reactions

The 2,2-difluorocyclopropane moiety exhibits notable stability under various oxidative and reductive conditions, allowing for selective functional group manipulations.

A visible light-mediated ring-opening and aerobic oxidation of gem-difluorocyclopropanes has been reported to furnish 2,2-difluoro-homoallylic alcohols in good yields. rsc.org This reaction proceeds in the presence of an organic dye and an amine, with hydrogen peroxide identified as a key oxidant. rsc.org

Furthermore, the catalytic ring-opening 1,3-difluorination of 1,1-difluorocyclopropane substrates has been achieved, leading to products that correspond to a formal 1,2-fluorotrifluoromethylation of an alkene. nih.gov This transformation highlights the unique reactivity of the strained ring system under oxidative fluorination conditions. nih.gov

The 2,2-difluorocyclopropane ring is generally stable to a range of common reducing agents. For instance, the reduction of ester groups to alcohols using diisobutylaluminium hydride (DIBAL-H) can be achieved without cleavage of the cyclopropane ring.

The table below provides examples of oxidation and reduction reactions on the 2,2-difluorocyclopropane scaffold.

| Reaction | Reagents | Substrate | Product | Key Outcome |

| Aerobic Oxidation | Visible light, Organic dye, Amine, H2O2 | gem-Difluorocyclopropane | 2,2-Difluoro-homoallylic alcohol | Ring-opening and oxidation. rsc.org |

| 1,3-Difluorination | Aryl iodide catalyst, mCPBA, pyr•9HF | 1,1-Difluorocyclopropane | 1,1,3-Trifluoro-1,3-diarylpropane | Ring-opening difluorination. nih.gov |

| Reduction of Ester | DIBAL-H | Ester-substituted 2,2-difluorocyclopropane | 2,2-Difluorocyclopropylmethanol | Selective reduction of the ester group. |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of 2,2-difluorocyclopropanes, often proceeding through a ring-opening mechanism.

A palladium-catalyzed cascade coupling/retro-Claisen reaction of CF3-substituted β-diketones with gem-difluorocyclopropanes has been developed for the synthesis of γ-fluorinated γ,δ-unsaturated ketones. acs.org This one-pot procedure offers a broad substrate scope and delivers products in good to excellent yields. acs.org The reaction is initiated by the ring-opening of the gem-difluorocyclopropane by a palladium catalyst. acs.org

In another example, the palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes provides a route to 2-fluoroallylic gem-diboronic esters with high Z-stereoselectivity. nih.gov This methodology is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov

Furthermore, a ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones has been achieved using a palladium/N-heterocyclic carbene (NHC) ligand system. rsc.org The choice of the NHC ligand dictates the outcome of the reaction, leading to either branched mono-defluorinative alkylation or a twofold defluorinative transformation to yield furan (B31954) products. rsc.orgmdpi.com

The table below summarizes key palladium-catalyzed cross-coupling reactions of 2,2-difluorocyclopropane derivatives.

| Coupling Partner | Catalyst System | Product Type | Selectivity |

| CF3-substituted β-diketones | Pd(TFA)2/BrettPhos | γ-Fluorinated γ,δ-unsaturated ketones | High yields |

| gem-Diborylalkanes | Palladium catalyst | 2-Fluoroallylic gem-diboronic esters | High Z-stereoselectivity |

| Simple Ketones | Pd-PEPPSI-IHept or Pd-PEPPSI-SIPr | Branched mono-defluorinated alkenes or Furans | Ligand-controlled regioselectivity and chemodivergence |

Derivatization of Hydroxyl Group in 2,2-Difluorocyclopropanol

The hydroxyl group in this compound is a key functional handle for further molecular elaboration. Standard derivatization techniques for alcohols can be applied to this substrate, often with high efficiency, to introduce a variety of functional groups.

A common method for the derivatization of hydroxyl groups is acylation using reagents such as acyl chlorides or anhydrides. researchgate.net For instance, the reaction of an alcohol with an acyl chloride in the presence of a base like pyridine (B92270) yields the corresponding ester. This approach can be used to install a wide range of ester functionalities on the 2,2-difluorocyclopropane scaffold.

Fluoroalkyl chloroformates have been shown to be highly efficient reagents for the derivatization of secondary alicyclic hydroxyl groups, leading to the formation of mixed carbonates. nih.gov These reactions can proceed rapidly under anhydrous conditions. nih.gov

Another versatile derivatization strategy involves the use of sulfonyl chlorides, such as dansyl chloride, to form sulfonates. unomaha.edu Dansylation is particularly useful for introducing a fluorescent tag, which can be beneficial for analytical purposes. unomaha.edu

The table below outlines common methods for the derivatization of hydroxyl groups, which are applicable to this compound.

| Reagent Class | Specific Reagent Example | Product Functional Group |

| Acyl Halides | Acetyl chloride | Ester |

| Anhydrides | Acetic anhydride | Ester |

| Chloroformates | Trifluoroethyl chloroformate | Carbonate |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonate |

Mechanistic and Theoretical Investigations of 2,2 Difluorocyclopropanol Reactivity

Computational Chemistry and DFT Studies of Ring Strain and Bond Activation

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the structural and energetic properties of gem-difluorinated cyclopropanes. The introduction of two fluorine atoms onto the same carbon significantly alters the characteristics of the three-membered ring. Compared to a simple cyclopropane (B1198618) with a ring-strain energy of approximately 27.1 kcal/mol, gem-difluorocyclopropanes exhibit a substantially higher ring-strain energy, calculated to be around 42.4 kcal/mol.

This increased strain is a direct consequence of the electronic and steric effects of the fluorine substituents. DFT studies reveal a redistribution of the s- and p-character of the C-C bonds within the ring. This leads to a notable increase in the C1-C2-C3 bond angle and a shortening of the adjacent C1-C2 bond. Conversely, the distal C1-C3 bond, the bond opposite the CF2 group, is lengthened. This lengthening signifies a weakening of the distal bond, making it more susceptible to cleavage during ring-opening reactions.

Quantum-chemical studies using isodesmic reactions have further illuminated the thermodynamic stability of fluorinated cyclopropanes. These calculations show that the formation of compounds with geminal fluorines is particularly exothermic, indicating enhanced stability. This stabilization is attributed to anomeric-like hyperconjugative interactions, specifically the donation of electron density from a lone pair on a fluorine atom into the antibonding orbital of the adjacent C-F bond (nF → σ*CF). A Natural Bond Orbital (NBO) analysis quantifies this stabilizing interaction, which can be as high as 14.3 kcal/mol per interaction.

DFT calculations are also crucial for predicting the activation barriers of various reaction pathways, helping to determine whether a proposed mechanism is energetically feasible. For instance, in transition-metal-catalyzed cross-coupling reactions, DFT can model the oxidative addition and β-fluoride elimination steps, providing insights into the regioselectivity of the process by comparing the energy barriers for the formation of different products.

Table 1: Calculated Energetic and Geometric Properties of Cyclopropane and gem-Difluorocyclopropane

| Compound | Ring Strain Energy (kcal/mol) | Distal C-C Bond Length (Å) | C1-C2-C3 Bond Angle (°) |

|---|---|---|---|

| Cyclopropane | ~27.1 | N/A | 60 |

| gem-Difluorocyclopropane | ~42.4 | Lengthened | >60 |

Elucidation of Reaction Mechanisms for Ring Opening and Rearrangements

The high ring strain of 2,2-difluorocyclopropanol and its derivatives makes them prone to ring-opening and rearrangement reactions under various conditions, including thermal, radical, and catalytic processes. The specific mechanism is highly dependent on the reagents and reaction conditions, leading to a diverse array of potential products.

In the presence of Lewis acids or under solvolysis conditions, the ring-opening of difluorocyclopropane derivatives can proceed through carbocationic intermediates. For example, the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes does not yield the expected cyclopropyl (B3062369) ketone. Instead, it proceeds via an apparent rearrangement of the initially formed acylium ion to generate aryl 3-chloro-3,3-difluoropropyl ketones. This outcome strongly suggests the formation of a carbocationic intermediate that undergoes ring opening.

The stability of these carbocationic intermediates is a critical factor governing the reaction pathway. Tertiary carbocations are more stable than secondary, which are far more stable than primary carbocations. If a carbocation can rearrange to a more stable form, for instance through a 1,2-hydride or 1,2-alkyl shift, it will typically do so before reacting with a nucleophile. The driving force for this rearrangement is the formation of a more stabilized carbocationic center. In the context of this compound systems, the electron-withdrawing nature of the fluorine atoms can destabilize an adjacent positive charge, influencing the regioselectivity of ring opening and the likelihood of rearrangements. The lone pairs on the oxygen of the hydroxyl group can also play a role in stabilizing a nearby carbocation. SN1-type reactions, which proceed through a carbocation intermediate, are a classic example where such rearrangements are observed.

Under thermal or radical-generating conditions, the cleavage of the cyclopropane ring can occur homolytically, leading to the formation of diradical intermediates. For instance, the thermal rearrangement of 2,3-dialkyl-1,1-difluorocyclopropanes proceeds through a 2,2-difluorotrimethylene diradical intermediate. The presence of two fluorine atoms is known to increase the ring strain, making the molecule more susceptible to cleavage under radical conditions. Studies on difluoro(methylene)cyclopropanes have shown that the distal bond of the ring is cleaved under radical conditions, for example, in the presence of AIBN (2,2′-azobisisobutyronitrile). The subsequent fate of the diradical intermediate determines the final product structure.

The distinction between concerted and stepwise mechanisms is fundamental to understanding pericyclic reactions, such as cycloadditions involving difluorocyclopropane derivatives. A concerted reaction occurs in a single step, passing through a single transition state without the formation of any intermediates. In contrast, a stepwise reaction involves one or more intermediates and multiple transition states.

DFT calculations are often employed to differentiate between these pathways by locating the transition states and any potential intermediates on the potential energy surface. The relative activation energies of the concerted versus stepwise pathways determine which mechanism is favored. For example, in the [3+2]-cycloaddition of gem-difluorocyclopropane diesters with aldehydes or ketones, computational studies have shown that the cleavage of the C-C bond occurs via an SN2-type attack of the carbonyl oxygen, suggesting a stepwise mechanism. The energetic difference between the concerted and stepwise routes can be small in some cases, leading to competing reaction pathways.

Role of Fluorine Substitution on Reactivity and Regioselectivity

The geminal fluorine atoms in this compound are not mere spectators; they actively control the molecule's reactivity and the regioselectivity of its transformations.

As discussed, the primary electronic effect of the fluorine atoms is the weakening of the distal C-C bond, which predisposes it to cleavage. This effect governs the regioselectivity of many ring-opening reactions, where the bond opposite the CF2 group is preferentially broken.

Furthermore, the high electronegativity of fluorine creates a significant dipole moment in the C-F bonds, which can influence the molecule's interaction with catalysts and reagents. In transition-metal-catalyzed reactions, the fluorine atoms can affect the oxidative addition step and the stability of the resulting organometallic intermediates. For instance, in palladium-catalyzed ring-opening cross-coupling reactions, the regioselectivity (i.e., the formation of linear vs. branched products) can be controlled by the choice of ligands on the metal catalyst. DFT calculations have shown that steric hindrance can make the formation of the linear product more energetically favorable than the branched product.

In reactions involving carbocationic intermediates, the strong inductive electron-withdrawing effect of the fluorine atoms can destabilize a positive charge on an adjacent carbon. This electronic influence is a key factor in directing the regiochemical outcome of ring-opening reactions that proceed through such intermediates. The gem-difluoro group can also act as an unconventional donor group to activate the cyclopropane ring in certain cycloaddition reactions.

Spectroscopic Analysis in Mechanistic Investigations (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques are indispensable for elucidating reaction mechanisms by providing structural information about reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for in-situ reaction monitoring. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity. By tracking the disappearance of starting material signals and the appearance of product signals over time, reaction kinetics can be determined. The large chemical shift dispersion in ¹⁹F NMR often allows for the unambiguous identification of multiple fluorine-containing species in a reaction mixture, minimizing signal overlap. This technique was used to confirm the post-reaction hydrolysis of a geminal CF2 group in the synthesis of cis-α,α-difluorocyclopropanes.

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of crystalline compounds. By determining the precise atomic arrangement in a product or a stable intermediate, X-ray crystallography can confirm the outcome of a reaction, including its stereochemistry. This information is crucial for validating proposed reaction mechanisms. For example, an X-ray structure can confirm the regioselectivity of a ring-opening reaction or the stereochemical outcome of a cycloaddition. While not typically used to observe transient intermediates directly, the structural data from crystallography provides benchmark information that is essential for validating computational models of reaction pathways.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Difluorocyclopropanecarbonyl chloride |

| Aryl 3-chloro-3,3-difluoropropyl ketone |

| 2,3-dialkyl-1,1-difluorocyclopropane |

| Difluoro(methylene)cyclopropane |

| gem-Difluorocyclopropane diester |

Synthetic Applications of 2,2 Difluorocyclopropanol and Its Advanced Derivatives

Utilization as Building Blocks for the Synthesis of Diverse Fluorinated Compounds

2,2-Difluorocyclopropanol serves as a versatile precursor for a variety of fluorinated compounds through strategic ring-opening and functionalization reactions. The inherent reactivity of the strained three-membered ring, coupled with the influence of the gem-difluoro group, allows for controlled transformations into valuable fluorinated synthons.

The ring-opening of gem-difluorocyclopropanes, including derivatives of this compound, is a powerful method for the synthesis of monofluoroalkenes. These reactions typically proceed through a C-C bond cleavage followed by a β-fluoride elimination, effectively transforming the cyclopropyl (B3062369) group into a fluoroallylic moiety. rsc.org This transformation can be initiated by various catalytic systems, offering access to both linear and branched alkene structures.

Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been extensively explored for these ring-opening reactions. For instance, palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes can lead to the formation of 2-fluoroallyl products. rsc.org These reactions leverage the ability of the metal to insert into a C-C bond of the strained ring, followed by reductive elimination or other coupling processes. Similarly, radical-induced ring-opening provides another avenue to fluorinated alkenes. Under radical conditions, the distal bond of the difluorocyclopropane ring can be cleaved to generate an intermediate that subsequently forms the alkene product. cas.cn

The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening, allowing for the targeted synthesis of different alkene isomers. This strategic control makes this compound derivatives key precursors to valuable fluorinated olefins that might be difficult to access through other synthetic routes.

| Catalytic System | Reactant Type | Product Type | Reference |

|---|---|---|---|

| Palladium/Amine Dual Catalysis | gem-Difluorocyclopropanes and Aldehydes | 2-Fluoroallyl Aldehydes | rsc.org |

| Visible-Light Photoredox Catalysis | Aryl gem-Difluorocyclopropanes and Allyl Sulfones | 1,3-Fluoroallylation Products | rsc.org |

| Rhodium(I) Catalysis | α-(Trifluoromethyl)styrenes and Arylboronic Esters | gem-Difluoroalkenes | elsevierpure.com |

| Radical Initiator (AIBN) | Difluoro(methylene)cyclopropanes and n-Bu3SnH | Ring-Opened Fluoroalkenes | cas.cn |

The incorporation of fluorine into heterocyclic frameworks is of significant interest in medicinal chemistry, as it can enhance metabolic stability and binding affinity. researchgate.net Derivatives of this compound are valuable precursors for constructing fluorinated heterocycles. One key strategy involves the synthesis of fluorinated nucleoside analogues. In this approach, a difluorocyclopropane ring is introduced into a sugar precursor, often via a difluorocarbene reaction. nih.govresearchgate.net This modified sugar, containing the gem-difluorocyclopropyl moiety, is then coupled with a nucleobase using methods like the Vorbrüggen glycosylation to form the target 2'-spirodifluorocyclopropyl nucleoside. nih.govresearchgate.net This methodology allows for the precise installation of the fluorinated group at a specific position on the ribose ring.

Furthermore, activated cyclopropanes can undergo ring-expansion reactions to form various heterocyclic systems. nih.gov Donor-acceptor cyclopropanes, which can be synthesized from precursors like this compound, are particularly useful in this regard. These intermediates can react with various partners to yield highly functionalized heterocycles such as furans and pyrazoles. semanticscholar.orgolemiss.edu The high reactivity of the strained ring drives these transformations, providing a versatile route to complex fluorinated heterocyclic scaffolds. nih.gov

| Heterocycle Type | Synthetic Strategy | Precursor Derived From this compound | Reference |

|---|---|---|---|

| Fluorinated Nucleosides | Difluorocyclopropanation of sugar followed by glycosylation | 2'-Spirodifluorocyclopropyl sugar moiety | nih.govresearchgate.net |

| Furans | Ring-expansion of donor-acceptor cyclopropanes | Functionalized gem-difluorocyclopropane | semanticscholar.org |

| Pyrazoles | Cyclization reactions involving fluorinated building blocks | gem-Difluorocyclopropyl synthons | olemiss.edu |

| Thiopyranosides/Nucleosides | Cycloaddition followed by transformations | Fluorinated thiopyrans | nih.gov |

The construction of complex polycyclic systems containing fluorine atoms is a significant challenge in organic synthesis. Derivatives of this compound can serve as strategic starting materials for accessing these intricate molecular architectures. The key lies in utilizing the ring-opening reactions of the gem-difluorocyclopropane unit to generate fluorinated intermediates that can then participate in subsequent cyclization or annulation reactions.

For example, the fluoroallylic compounds synthesized via the methods described in section 5.1.1 are versatile platforms for further elaboration. These alkenes can act as dienes or dienophiles in Diels-Alder reactions, or they can be subjected to intramolecular Heck reactions or other cyclization strategies to build additional rings. The fluorine atom, now incorporated into a more complex scaffold, can influence the conformation and reactivity of the resulting polycyclic system. This strategy of "ring-opening followed by cyclization" provides a powerful tool for converting the stored energy of the strained cyclopropane (B1198618) ring into molecular complexity, enabling the synthesis of novel polycyclic fluorinated compounds that would be otherwise difficult to prepare.

Chiral 2,2-Difluorocyclopropane Derivatives in Asymmetric Synthesis

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. jocpr.com Chiral derivatives of 2,2-difluorocyclopropane are particularly valuable as they introduce a stereochemically defined, fluorinated three-carbon unit into a molecule.

A significant challenge in asymmetric synthesis is the generation of enantiomerically pure starting materials and intermediates. For 2,2-difluorocyclopropane derivatives, enzymatic resolution has proven to be a highly effective strategy. nih.gov One notable example is the lipase-catalyzed asymmetric hydrolysis of the prochiral diacetate of cis-1,2-bis(hydroxymethyl)-3,3-difluorocyclopropane. This reaction selectively hydrolyzes one of the acetate (B1210297) groups, yielding the corresponding monoacetate with very high enantiomeric excess (>99% ee). nih.gov Such enzymatic methods offer a practical and efficient route to optically active difluorocyclopropyl building blocks.

In addition to resolution techniques, asymmetric catalysis can be employed to create the chiral cyclopropane ring directly. This can involve the use of chiral rhodium or copper catalysts in the cyclopropanation of an alkene with a difluorocarbene source. While the development of highly enantioselective difluorocyclopropanation remains an active area of research, these methods hold great promise for the direct synthesis of enantiomerically enriched products. nih.gov

| Method | Substrate | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | cis-1,2-bis(acetoxymethyl)-3,3-difluorocyclopropane | Alcaligenes sp. lipase | Chiral monoacetate | >99% | nih.gov |

| Dynamic Kinetic Resolution | Racemic alcohols | Lipase and metal racemization catalyst | Enantiopure esters | High (e.g., 86-98%) | mdpi.com |

| Asymmetric Catalysis | Alkene + Difluorocarbene precursor | Chiral transition metal complex (e.g., Rh, Cu) | Chiral gem-difluorocyclopropane | Variable | nih.gov |

For instance, chiral non-racemic bicyclic lactams, which can be prepared from chiral amino alcohols, are valuable starting materials for the stereocontrolled synthesis of polysubstituted piperidines, a common motif in pharmaceuticals. nih.govnih.gov By analogy, a chiral difluorocyclopropyl intermediate can be incorporated into a synthetic route to direct the stereochemical outcome of subsequent transformations. The rigid, well-defined geometry of the cyclopropane ring can influence the facial selectivity of reactions on adjacent functional groups, enabling the construction of multiple stereocenters with high diastereoselectivity.

While the direct application of a chiral this compound derivative in a completed total synthesis is an evolving area, the principle is well-established. These chiral building blocks serve as "stereochemical guides," ensuring that the final complex molecule is obtained as a single, desired enantiomer. This is crucial in drug development, where different enantiomers of a molecule can have vastly different biological activities.

Future Research Directions and Unaddressed Challenges in 2,2 Difluorocyclopropanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,2-difluorocyclopropanol and its derivatives, while established, presents opportunities for significant improvement in terms of efficiency, safety, and sustainability. Future research in this area should focus on several key aspects:

Catalytic and Greener Approaches: Many current methods for difluorocyclopropanation rely on stoichiometric reagents and harsh reaction conditions. A significant challenge lies in the development of catalytic methods that utilize more environmentally benign reagents. For instance, employing transition-metal catalysts or organocatalysts for the difluorocyclopropanation of allyl alcohol derivatives could offer more sustainable routes. Exploring photochemical or electrochemical methods for the generation of difluorocarbene could also lead to milder and more controlled syntheses.

Atom Economy and Waste Reduction: The development of synthetic routes with high atom economy is a central goal of green chemistry. Future methodologies should aim to minimize the formation of byproducts. For example, direct C-H functionalization to introduce the hydroxyl group onto a pre-formed 2,2-difluorocyclopropane ring would be a highly atom-economical approach, although it remains a significant synthetic challenge.

Biocatalytic Synthesis: The use of enzymes in organic synthesis offers the potential for high selectivity and mild reaction conditions. A promising future direction is the development of biocatalytic systems, such as engineered enzymes, for the asymmetric synthesis of chiral this compound derivatives. This could involve the enzymatic resolution of racemic mixtures or the direct enantioselective synthesis from prochiral substrates.

| Synthetic Approach | Key Features | Future Research Focus |

| Catalytic Methods | Use of transition metals or organocatalysts. | Development of more efficient and recyclable catalysts. |

| Photochemical/Electrochemical | Generation of reactive intermediates under mild conditions. | Improving reaction scalability and selectivity. |

| Biocatalysis | High enantioselectivity and green reaction conditions. | Engineering enzymes for broader substrate scope and stability. |

Exploration of Underutilized Reactivity Modes

The reactivity of gem-difluorocyclopropanes is often dominated by ring-opening reactions, which leverage the strain of the three-membered ring and the influence of the fluorine atoms. However, there are several underutilized reactivity modes of this compound that warrant further investigation.

Ring-Retentive Functionalization: A significant challenge is to develop reactions that selectively functionalize the hydroxyl group while keeping the 2,2-difluorocyclopropyl core intact. This would allow for the synthesis of a diverse range of derivatives with tailored properties. Research into protecting group strategies and selective activation of the hydroxyl group in the presence of the reactive cyclopropane (B1198618) ring is needed.

Controlled Ring-Opening Reactions: While ring-opening is a known reactivity pathway, achieving high levels of regio- and stereocontrol remains a challenge. Future work should focus on developing catalytic systems that can control the cleavage of specific C-C bonds within the cyclopropane ring, leading to the formation of valuable fluoroalkene products. Computational studies could play a crucial role in predicting and understanding the factors that govern the regioselectivity of these reactions.

[3+2] Cycloaddition Reactions: The use of donor-acceptor cyclopropanes in [3+2] cycloaddition reactions is a powerful tool for the synthesis of five-membered rings. Exploring the potential of this compound derivatives as synthons in such reactions could open up new avenues for the construction of complex fluorinated heterocycles.

Advanced Stereochemical Control in Complex Transformations

The development of methods for the stereocontrolled synthesis and reaction of this compound is crucial for its application in the synthesis of complex chiral molecules, such as pharmaceuticals and agrochemicals.

Asymmetric Synthesis: While some progress has been made in the asymmetric synthesis of fluorinated cyclopropanes, achieving high enantioselectivity in the synthesis of this compound itself remains a key challenge. Future research should focus on the development of new chiral catalysts and reagents for the enantioselective difluorocyclopropanation of appropriate precursors.

Diastereoselective Reactions: When this compound is used as a chiral building block, controlling the diastereoselectivity of subsequent reactions is paramount. Research is needed to understand how the stereochemistry of the 2,2-difluorocyclopropyl moiety influences the facial selectivity of reactions at adjacent centers. This includes studying its role as a chiral auxiliary or as a directing group in various transformations.

Strain-Release Driven Stereoselective Reactions: The high ring strain of the cyclopropane ring can be harnessed to drive stereoselective rearrangements and ring-opening reactions. A future challenge is to design and develop novel transformations that exploit this strain in a controlled manner to generate complex stereochemical arrays.

| Stereochemical Challenge | Key Research Area | Potential Impact |

| Enantioselective Synthesis | Development of novel chiral catalysts. | Access to enantiopure building blocks for pharmaceuticals. |

| Diastereoselective Reactions | Understanding the directing effects of the difluorocyclopropyl group. | Synthesis of complex molecules with multiple stereocenters. |

| Strain-Release Reactions | Design of novel stereoselective rearrangements. | Creation of unique and complex molecular architectures. |

Interdisciplinary Research Opportunities with this compound

The unique properties of this compound make it an attractive candidate for applications in a variety of scientific disciplines beyond traditional organic synthesis.

Medicinal Chemistry: The gem-difluorocyclopropyl group is a known bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. Future research should focus on incorporating the this compound motif into novel drug scaffolds to explore its potential in treating a range of diseases. Its unique polarity and hydrogen bonding capabilities could be exploited in the design of enzyme inhibitors or protein-protein interaction modulators.

Materials Science: The high polarity of the C-F bond and the rigid cyclopropane ring suggest that this compound derivatives could have interesting properties as components of advanced materials. For example, they could be explored as monomers for the synthesis of fluorinated polymers with unique thermal or optical properties. Their incorporation into liquid crystals or organic electronics is another area ripe for investigation.

Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. The this compound core could be a valuable scaffold for the development of new agrochemicals with improved efficacy and environmental profiles.

Chemical Biology: The 2,2-difluorocyclopropyl group can serve as a useful spectroscopic probe due to the sensitivity of the ¹⁹F NMR signal to the local chemical environment. This compound-containing molecules could be designed as probes to study biological processes or as labels for biomolecules.

Q & A

Q. What are the established synthetic routes for 2,2-Difluorocyclopropanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : Common methods include cyclopropanation of fluorinated alkenes via Simmons-Smith reactions or photochemical [2+1] cycloadditions. For example, reacting 1,1-difluoroethylene with diazomethane derivatives under UV light.

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via <sup>19</sup>F NMR to track intermediate formation. Purify via fractional distillation or preparative HPLC, and validate purity using GC-MS (<1% impurities) .

- Safety : Adhere to protocols for handling volatile fluorinated intermediates (e.g., PPE, fume hoods, inert gas lines) .

Q. Table 1: Example Synthetic Route Comparison

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Photochemical [2+1] | 1,1-Difluoroethylene | UV/ZnI₂ | 65 | 98 |

| Simmons-Smith | Difluoroacetylene | CuCl | 52 | 95 |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- <sup>19</sup>F NMR: Resolve coupling constants (e.g., <sup>3</sup>JFF) to confirm cyclopropane ring strain and fluorine spatial arrangement.

- IR Spectroscopy: Identify O-H (3600 cm⁻¹) and C-F (1100 cm⁻¹) stretches.

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for purity analysis. Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use double-containment systems for storage.

- Waste Management : Segregate fluorinated waste in dedicated containers; collaborate with certified disposal agencies to prevent environmental release .

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

Advanced Research Questions

Q. How can computational models like QSPR and quantum chemistry aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute electrostatic potential maps, revealing fluorine’s electron-withdrawing effects on cyclopropane ring strain.

- QSPR : Train models using descriptors (e.g., dipole moment, logP) to predict solubility or boiling points. Validate against experimental data from fluorinated analogs .

Q. Table 2: Computed vs. Experimental Properties

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| Boiling Point (°C) | 78 | 75–80 |

| logP | 1.2 | 1.3 |

Q. What strategies can resolve contradictions in reported data on the stability or reactivity of this compound across studies?

Methodological Answer:

- Methodological Audit : Assess if discrepancies arise from poor allocation concealment (e.g., inadequate blinding in kinetic studies) or uncontrolled variables (e.g., trace moisture). Replicate experiments under inert atmospheres .

- Meta-Analysis : Aggregate data from 5–10 studies, apply statistical weighting for sample size, and identify outliers via Grubbs’ test. For example, conflicting hydrolysis rates may stem from pH variability .

Q. How to design experiments to investigate the stereoelectronic effects of fluorine substitution in this compound?

Methodological Answer:

- Experimental Design :

- Control Groups : Compare with non-fluorinated cyclopropanol.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition-state interactions.

- X-ray Crystallography : Resolve bond angles and fluorine hyperconjugation.

- Data Interpretation : Correlate Hammett σF values with reaction rates (e.g., acid-catalyzed ring-opening) to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.